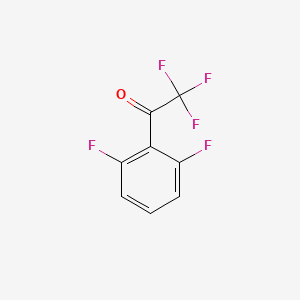

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone

Description

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with fluorine atoms at the 2 and 6 positions and a trifluoromethyl ketone group. Its molecular formula is C₈H₃F₅O, with a calculated molecular weight of 210.1 g/mol (based on stoichiometry) . However, discrepancies exist in reported molecular weights (e.g., 299 g/mol in one source ), likely due to data entry errors.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBCJKYISOMHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246222 | |

| Record name | 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092712-26-9 | |

| Record name | 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092712-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Trifluoroacetylation of 2,6-Difluorophenyl Precursors

One common approach is the electrophilic trifluoroacetylation of 2,6-difluorophenyl derivatives using trifluoroacetyl halides or trifluoroacetic anhydride under acidic conditions.

- Reagents & Conditions: 2,6-difluorophenyl derivatives are reacted with trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3) or sulfuric acid as catalysts.

- Reaction Medium: Typically carried out in anhydrous solvents like dichloromethane or chloroform.

- Temperature: Controlled low temperatures (0–5 °C) to moderate (room temperature) to avoid side reactions.

- Outcome: Formation of this compound with good selectivity.

Direct Synthesis from Difluorophenyl Precursors via Fluoroalkylation

Another approach involves the synthesis of the trifluoroethanone moiety by direct fluoroalkylation of difluorophenyl intermediates.

- Example: Generation of 2-(2,6-difluorophenyl)prop-1-en-1-one intermediates in situ, followed by stereoselective transformations to yield fluorinated ethanone derivatives.

- Reagents: Use of fluoroalkylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

- Stereoselectivity: Some methods achieve stereoselective synthesis of chiral fluorinated ethanones, which may be adapted for this compound.

Purification and Formulation

- Purification: Fractional distillation under reduced pressure (e.g., 0.07 mbar) using Vigreux columns is effective for isolating the pure compound.

- Purity Assessment: Quantitative 1H NMR using internal standards such as 1,1,2,2-tetrachloroethane is standard to confirm >90% purity.

- Solubility and Stock Solutions: For biological or formulation studies, the compound is dissolved in solvents like DMSO, PEG300, Tween 80, or corn oil following a stepwise addition ensuring clear solutions before proceeding.

Summary Table of Preparation Methods

| Method Type | Key Reagents & Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Electrophilic Trifluoroacetylation | 2,6-Difluorophenyl derivative + trifluoroacetyl chloride or anhydride, Lewis acid catalyst, low temp | High selectivity, well-established | Requires moisture control, acid handling |

| Nitration & Functional Group Transformations | Fuming sulfuric acid, nitric acid, aromatic trifluoroethanone | Enables further functionalization | Harsh conditions, may require careful purification |

| Direct Fluoroalkylation | Difluorophenyl enone intermediates, trifluoromethylating agents | Potential stereoselectivity, versatile | Complex reaction setup, catalyst dependent |

| Purification | Fractional distillation under vacuum, chromatography | High purity achievable | Equipment intensive |

Research Findings and Practical Considerations

- The trifluoroethanone moiety is chemically robust, tolerating strong electrophilic aromatic substitution conditions.

- The presence of fluorine atoms on the phenyl ring influences reactivity and regioselectivity, often requiring precise temperature and reagent control.

- Purification by vacuum distillation is preferred to avoid decomposition and to obtain high-purity material.

- Solubility data indicate compatibility with common organic solvents, facilitating formulation for biological testing.

- Adaptations of these methods have been reported in patent literature for related fluorinated trifluoroethanones, indicating broad applicability and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Key Features |

|---|---|---|---|---|

| 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone | C₈H₃F₅O | 210.1 | 2,6-difluoro | High fluorine content, ketone |

| 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone | C₈H₃F₅O | 210.1 (reported 222.1*) | 2,3-difluoro | Altered fluorine positioning |

| 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethanone | C₈H₃Cl₂F₃O | 243.0 | 2,6-dichloro | Chlorine substitution |

| 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone | C₁₀H₉F₃O₃ | 234.2 | 3,4-dimethoxy | Methoxy groups enhance solubility |

| 2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethanone | C₈H₅F₃O₄ | 222.1 | 2,4,6-trihydroxy | Polar hydroxyl groups |

*Note: Discrepancy in reported molecular weight for 1-(2,3-difluorophenyl) analog .

Substituent Effects on Properties

- Fluorine vs. Chlorine: The 2,6-difluoro substituent in the target compound increases electron-withdrawing effects compared to 2,6-dichloro analogs, enhancing resistance to nucleophilic attack . Chlorine, however, contributes to higher lipophilicity (ClogP: ~3.1 vs. F: ~2.5) . Trifluoromethyl ketone groups improve metabolic stability compared to non-fluorinated ketones .

Functional Group Variations :

Biological Activity

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications in research and industry.

- IUPAC Name : this compound

- Molecular Formula : C8H3F5O

- CAS Number : 1092712-26-9

- Structure : The compound features both difluorophenyl and trifluoromethyl groups, contributing to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzoyl chloride with trifluoroacetic acid under controlled conditions. This method ensures high yield and purity of the final product. The reaction can be represented as follows:

The biological activity of this compound primarily involves enzyme inhibition and modulation of protein-ligand interactions. It has been observed to interact with various molecular targets in biochemical pathways. Specifically:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Protein Interaction : It can affect receptor functions by interacting with binding sites on proteins.

Data Table: Comparison of Biological Activities

Case Study 1: Enzyme Interaction Studies

In a detailed investigation into enzyme interactions involving fluorinated compounds similar to this compound, researchers found that these compounds could effectively inhibit enzymes critical in metabolic pathways. The specific binding affinities and kinetic parameters were measured using various biochemical assays.

Case Study 2: Anticancer Activity Evaluation

A series of studies evaluated the antiproliferative effects of fluorinated compounds against different cancer cell lines. Results indicated that certain structural modifications led to enhanced activity against specific types of cancer cells. Although direct testing on this compound is still required for conclusive data, the trends observed provide a promising outlook for its potential use in cancer therapy.

Q & A

Q. Factors Affecting Yield :

- Catalyst Selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency but require strict moisture control.

- Solvent Polarity : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates and reduce side reactions .

- Temperature : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates.

How is this compound characterized using spectroscopic and analytical methods?

Basic Research Focus

Characterization relies on multi-technique validation:

- NMR Spectroscopy :

- GC-MS : Molecular ion peaks at m/z corresponding to the molecular weight (224.13 g/mol) and fragmentation patterns validate purity .

- XRD : Crystallographic analysis confirms planar geometry and fluorine substituent positioning .

What role do fluorine substituents play in the compound’s reactivity and stability under varying conditions?

Advanced Research Focus

Fluorine atoms impart unique properties:

- Electron-Withdrawing Effects : Enhance carbonyl electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Metabolic Stability : Fluorination reduces susceptibility to oxidative degradation, making the compound suitable for in vivo studies .

- Thermal Stability : Trifluoromethyl groups increase thermal resistance (>200°C), enabling high-temperature reactions .

Contradictions : Some studies report reduced reactivity in polar solvents due to steric hindrance from fluorine atoms, necessitating kinetic studies to optimize conditions .

How can computational modeling predict the reactivity of this compound in catalytic processes?

Q. Advanced Research Focus

- DFT Calculations : Simulate transition states for reactions (e.g., nucleophilic aromatic substitution) to predict regioselectivity and activation energies .

- Molecular Dynamics : Model interactions with enzymes (e.g., alcohol dehydrogenases) to design biocatalytic pathways for enantioselective reductions .

- QSPR Models : Correlate fluorine substitution patterns with physicochemical properties (e.g., logP) to guide drug design .

How can researchers resolve discrepancies in reported catalytic efficiencies for reactions involving this compound?

Data Contradiction Analysis

Discrepancies often arise from:

- Reaction Conditions : Variations in solvent purity, catalyst loading, or temperature gradients. Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .

- Impurity Interference : Trace metals or moisture may deactivate catalysts. Use chelating agents (e.g., EDTA) or molecular sieves .

- Analytical Variability : Cross-validate results using orthogonal techniques (e.g., HPLC vs. GC-MS) .

What advanced applications does this compound have in pharmaceutical intermediate synthesis?

Q. Advanced Research Focus

- Enzyme Inhibition : Acts as a precursor for trifluoromethylated inhibitors targeting proteases or kinases .

- Bioreduction : Enantioselective reduction using alcohol dehydrogenases (ADHs) yields chiral alcohols for antiretroviral or anticancer agents .

- SERS Probes : Derivatives functionalized with Raman-active groups enable pH sensing in tumor microenvironments .

What mechanistic insights exist for its participation in cross-coupling reactions?

Q. Advanced Mechanistic Studies

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids forms biaryl intermediates for drug candidates (e.g., Odanacatib precursors). Key steps include oxidative addition and transmetalation .

- Kinetic Isotope Effects : Deuterium labeling studies reveal rate-determining steps in trifluoromethyl group transfer reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.